molecular formula C24H17NO B7520613 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde

5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde

Cat. No.: B7520613
M. Wt: 335.4 g/mol
InChI Key: ZRQRNBWDDMFBRW-UHFFFAOYSA-N
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Description

5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a fused indenoquinoline core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, leading to the formation of the indenoquinoline core . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction, which are well-suited for large-scale synthesis of quinoline derivatives . These methods are chosen for their efficiency and ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline nitrogen or the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be further utilized in synthetic chemistry .

Scientific Research Applications

5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential anticancer activity make it a valuable compound for further research and development .

Properties

IUPAC Name

5-methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO/c1-25-21-14-8-7-13-19(21)22(16-9-3-2-4-10-16)23-18-12-6-5-11-17(18)20(15-26)24(23)25/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQRNBWDDMFBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C1=C(C4=CC=CC=C43)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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